molecular formula C11H13BrO3 B13145889 Methyl 2-(bromomethyl)-3-ethoxybenzoate

Methyl 2-(bromomethyl)-3-ethoxybenzoate

Cat. No.: B13145889
M. Wt: 273.12 g/mol
InChI Key: QTWIEYHWLNDIJF-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-ethoxybenzoate: is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid and contains a bromomethyl group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)-3-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-ethoxybenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-3-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 2-(bromomethyl)-3-ethoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules. It serves as a precursor for the development of drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-3-ethoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy group can also influence the compound’s reactivity by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(bromomethyl)-3-ethoxybenzoate is unique due to the presence of both bromomethyl and ethoxy groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-ethoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-10-6-4-5-8(9(10)7-12)11(13)14-2/h4-6H,3,7H2,1-2H3

InChI Key

QTWIEYHWLNDIJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1CBr)C(=O)OC

Origin of Product

United States

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